3-Phosphonobenzoic acid
Overview
Description
3-Phosphonobenzoic acid is an organic compound with the molecular formula C7H7O5P It is characterized by the presence of a phosphonic acid group attached to the benzene ring at the meta position
Mechanism of Action
Target of Action
3-Phosphonobenzoic acid (3-H3pbc) is primarily used as a ligand to build zeolite-like metal–organic frameworks (ZMOFs) . The primary targets of this compound are the metal ions, such as Zn2+, which it interacts with to form these frameworks .
Mode of Action
The compound interacts with its targets through a controlled assembly process. When Zn2+ ions are combined with the ligand 3-H3pbc, it results in two distinct structures with zeolitic topologies of MER and RHO . The framework consists of double crankshaft chains formed by alternating ZnO4 and O3PC tetrahedra that are cross-linked by 3-pbc to generate a three-dimensional zeolitic open-framework .
Biochemical Pathways
It’s known that the compound plays a significant role in the formation of metal-organic frameworks . These frameworks have potential applications in various fields, including catalysis, gas storage, and drug delivery .
Pharmacokinetics
The compound’s ability to form stable structures with metal ions suggests it could have interesting pharmacokinetic properties .
Result of Action
The result of the action of this compound is the formation of stable, zeolite-like metal–organic frameworks . These frameworks have potential applications in various fields, including catalysis, gas storage, and drug delivery .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of metal ions and the conditions under which the assembly process occurs . The stability and efficacy of the resulting frameworks can also be affected by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phosphonobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzoic acid with triethyl phosphite, followed by hydrolysis. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as toluene. The hydrolysis step is usually carried out using aqueous hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Phosphonobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Comparison with Similar Compounds
4-Phosphonobenzoic acid: Similar structure but with the phosphonic acid group at the para position.
2-Phosphonobenzoic acid: Similar structure but with the phosphonic acid group at the ortho position.
Phosphonophenylacetic acid: Contains a phosphonic acid group attached to a phenylacetic acid moiety.
Uniqueness: 3-Phosphonobenzoic acid is unique due to its meta substitution pattern, which influences its chemical reactivity and interaction with other molecules. This positional isomerism can lead to different physical and chemical properties compared to its ortho and para counterparts .
Properties
IUPAC Name |
3-phosphonobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O5P/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKXCRILZNBJJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325127 | |
Record name | 3-Phosphonobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14899-31-1 | |
Record name | NSC408732 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phosphonobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phosphonobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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